4-Benzyl-1-(3-sulphonatopropyl)pyridinium
Description
Historical Development of Pyridinium (B92312) Derivatives in Chemical Research
The study of pyridine (B92270) and its derivatives has a rich history. Pyridine itself, a basic heterocyclic organic compound, was historically produced from coal tar. wikipedia.org The corresponding cation, pyridinium, is the conjugate acid formed when pyridine is treated with an acid. wikipedia.org The synthesis and reactivity of pyridinium salts have been a subject of interest for over a century.
Key historical milestones include:
1904: Theodor Zincke first described the synthesis of N-alkyl pyridinium salts, which are foundational to the structure of compounds like 4-Benzyl-1-(3-sulphonatopropyl)pyridinium. nih.gov
1911: Adolf von Baeyer reported the first pyrylium (B1242799) salt, a related cationic six-membered heterocycle containing an oxygen atom. By the 1960s, pyrylium salts became recognized as versatile precursors for synthesizing pyridinium salts. nih.gov
Over the centuries, these scaffolds have become recognized as integral components of many natural products and bioactive pharmaceuticals, cementing their role in a wide range of research topics. rsc.org Their formation is often an indicator of reaction progress in organic synthesis, as their salts are frequently insoluble in organic solvents. wikipedia.org
Structural Classification of this compound within Zwitterionic Pyridinium Salts
This compound is classified as a zwitterionic pyridinium salt, specifically a sulfobetaine (B10348). Its structure is defined by the unique arrangement of its charged moieties and substituent groups.
| Property | Value |
| CAS Number | 93803-28-2 |
| Molecular Formula | C₁₅H₁₇NO₃S |
| Synonyms | 4-(phenylmethyl)-1-(3-sulfonatopropyl)pyridinium; 4-benzyl-1-(3-sulfopropyl)-pyridinium-betaine |
Data sourced from multiple chemical suppliers and regulatory databases. chemical-suppliers.eueuropa.eu
Zwitterionic compounds are molecules that contain an equal number of positive and negative charges, resulting in a net neutral charge. nih.gov These spatially separated charges lead to the formation of an "inner salt." In the solid state, these compounds are stabilized by strong electrostatic interactions and can form robust hydrogen bond networks. nih.gov
In sulfobetaines like this compound, the zwitterionic character arises from:
Cationic Center: The nitrogen atom in the aromatic pyridine ring is quaternized by the attachment of the sulphonatopropyl group, resulting in a permanent positive charge. This forms the pyridinium cation. wikipedia.org
Anionic Center: The sulfonate group (-SO₃⁻) at the terminus of the propyl chain carries a permanent negative charge.
The formation of such pyridinium sulfobetaines is often achieved through the ring-opening of a sultone (a cyclic sulfonic ester) by a substituted pyridine. mdpi.comresearchgate.net
The nomenclature of "this compound" precisely describes the location of its functional groups, which dictates its chemical properties:
4-Benzyl Group: A benzyl (B1604629) group (a phenylmethyl group, -CH₂C₆H₅) is attached to the carbon atom at the 4-position (or para-position) of the pyridine ring. wikipedia.org
1-(3-sulphonatopropyl) Group: A three-carbon propyl chain with a terminal sulfonate group is attached to the nitrogen atom at the 1-position of the pyridine ring. This N-alkylation creates the cationic pyridinium center. nih.gov
The structure is aromatic, as the pyridinium cation adheres to Hückel's rule, being isoelectronic with benzene (B151609). wikipedia.org The positive charge is delocalized within the pyridinium ring, while the negative charge is localized on the sulfonate group.
Contemporary Research Significance of Pyridinium-Based Zwitterions
In modern chemistry, pyridinium-based zwitterions, including sulfobetaines, are gaining significant attention for their versatile applications. nih.gov
Organic building blocks are functionalized molecules that serve as the foundational components for constructing more complex molecular architectures. abcr.com Pyridinium zwitterions are increasingly valued in this role.
Crystal Engineering: Zwitterionic ligands are considered promising building blocks for creating ordered supramolecular structures and coordination polymers due to their ability to form predictable and strong intermolecular interactions. nih.gov
Synthesis of Novel Compounds: Pyridinium zwitterions serve as starting materials for other valuable products. For instance, they have been used to synthesize renewable pyridinium-based ionic liquids through hydrothermal decarboxylation. researchgate.net
Specialized Reagents: The unique properties of pyridinium salts allow them to function as reagents in various transformations. They have been historically used as acylating agents and phase transfer catalysts. nih.gov Recent research has also explored their reactivity in radical-mediated transformations under photoredox conditions. nih.gov
| Application Area | Role of Pyridinium Zwitterion |
| Supramolecular Chemistry | Building block for self-assembly of extended crystal structures. nih.gov |
| Green Chemistry | Precursor for the synthesis of renewable ionic liquids. researchgate.net |
| Organic Synthesis | Functions as a phase transfer catalyst or specialized reagent. nih.gov |
The distinct properties of pyridinium-based zwitterions make them suitable for advanced applications in catalysis and materials science.
Catalysis: Pyridinium salts have been employed as phase transfer catalysts, facilitating reactions between reagents in different phases. nih.gov Furthermore, the pyrylium salt precursors to pyridinium structures have been used to develop photocatalysts. nih.gov
Materials Science: The incorporation of sulfobetaines and other pyridinium zwitterions into polymers and other materials can impart unique functionalities. mdpi.com
Antifouling Surfaces: Zwitterionic sulfobetaines are used to construct cellulose (B213188) membranes and tailor lignin (B12514952) to create surfaces that resist protein adsorption, a critical property for biomedical devices and marine applications. mdpi.com
Proton-Conductive Membranes: Zwitterion-functionalized materials have demonstrated enhanced proton mobility, making them valuable for developing next-generation membranes for applications like proton-exchange membrane (PEM) fuel cells. nih.gov
Nanomaterials: Gold nanoclusters functionalized with both pyridinium and zwitterionic ligands have been developed for biomedical applications, where the pyridinium component provides a specific function (e.g., bactericidal potency) and the zwitterionic component enhances biocompatibility and stability. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4-benzylpyridin-1-ium-1-yl)propane-1-sulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c17-20(18,19)12-4-9-16-10-7-15(8-11-16)13-14-5-2-1-3-6-14/h1-3,5-8,10-11H,4,9,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLYYWBKHAJZWOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=[N+](C=C2)CCCS(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101189842 | |
| Record name | Pyridinium, 4-(phenylmethyl)-1-(3-sulfopropyl)-, inner salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101189842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93803-28-2 | |
| Record name | Pyridinium, 4-(phenylmethyl)-1-(3-sulfopropyl)-, inner salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93803-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Benzyl-1-(3-sulphonatopropyl)pyridinium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093803282 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridinium, 4-(phenylmethyl)-1-(3-sulfopropyl)-, inner salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101189842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-benzyl-1-(3-sulphonatopropyl)pyridinium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.089.319 | |
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Synthetic Methodologies for 4 Benzyl 1 3 Sulphonatopropyl Pyridinium and Analogous Structures
Direct Synthesis Routes via Quaternization Reactions
The most common and direct method for synthesizing pyridinium (B92312) sulfobetaines is through the quaternization of a pyridine (B92270) derivative. This reaction, a specific type of Menshutkin reaction, involves the nucleophilic attack of the nitrogen atom in the pyridine ring on an alkylating agent containing a sulfonate group.
The synthesis of 4-Benzyl-1-(3-sulphonatopropyl)pyridinium is typically achieved through the reaction of 4-benzylpyridine (B57826) with 1,3-propanesultone. mdpi.com This reaction involves the nucleophilic attack by the nitrogen atom of the 4-benzylpyridine on the electrophilic carbon of the 1,3-propanesultone, leading to the opening of the sultone ring. mdpi.com This process is a well-established method for preparing a variety of sulfobetaines. nih.gov
The general reaction mechanism is as follows: The lone pair of electrons on the nitrogen atom of the pyridine ring attacks the methylene (B1212753) group adjacent to the oxygen atom in the 1,3-propanesultone ring. This results in the cleavage of the C-O bond and the formation of a new C-N bond, creating the pyridinium cation and a sulfonate anion on the terminus of the propyl chain.
A representative synthetic route for similar compounds involves refluxing a mixture of the substituted pyridine and 1,3-propanesultone in a suitable solvent. nih.gov For instance, the synthesis of related pyridinium salts has been carried out by refluxing the pyridine derivative with 1,3-propanesultone in an alcohol for several hours. nih.gov
The efficiency and yield of the quaternization reaction are significantly influenced by several factors, including temperature, the choice of solvent, and the stoichiometry of the reactants.
Temperature: The reaction temperature plays a crucial role in the rate of formation of the desired product. For the reaction of picolinamides with 1,3-propanesultone, refluxing in methanol (B129727) was employed. nih.gov In some cases, higher temperatures can lead to the formation of undesired by-products. nih.gov For the synthesis of pyridinium hydroxy propyl sulfobetaine (B10348), reaction temperatures between 30-100 °C have been reported. google.com
Solvent: The choice of solvent can affect the solubility of the reactants and the rate of the reaction. Solvents such as methanol, acetonitrile (B52724), and dimethyl sulfoxide (B87167) (DMSO) are commonly used for quaternization reactions. mdpi.comresearchgate.netmdpi.com For example, in the synthesis of certain pyridinium salts, DMSO was found to be the most effective solvent, leading to higher yields compared to other solvents. researchgate.net For the synthesis of sulfobetaine 2-vinylpyridine, acetonitrile was used as the solvent. mdpi.com
Stoichiometry: The molar ratio of the reactants is another important parameter to consider. Typically, a slight excess of the alkylating agent, such as 1,3-propanesultone, may be used to ensure the complete conversion of the pyridine derivative. In a general synthesis of related compounds, a molar ratio of 0.005 mol of the pyridine derivative to 0.006 mol of 1,3-propanesultone was used. nih.gov
| Parameter | Condition | Effect on Reaction | Reference |
|---|---|---|---|
| Temperature | Refluxing in methanol | Can influence product yield and formation of by-products. | nih.gov |
| Temperature | 30-100 °C | Affects reaction speed and can be controlled for optimal results. | google.com |
| Solvent | Dimethyl sulfoxide (DMSO) | Proved to be the most effective in certain pyridinium salt syntheses, resulting in higher yields. | researchgate.net |
| Solvent | Acetonitrile | Used in the synthesis of sulfobetaine 2-vinylpyridine. | mdpi.com |
| Stoichiometry | Slight excess of 1,3-propanesultone | Ensures complete conversion of the pyridine derivative. | nih.gov |
Synthesis of Modified Pyridinium Sulfobetaines and Related Ionic Liquids
The versatility of pyridinium sulfobetaines has led to the development of synthetic strategies for creating a wide array of analogous structures with tailored properties. These modifications can involve altering the substituents on the pyridinium ring or changing the length and functionality of the alkyl sulfonate chain.
The introduction of various functional groups onto the pyridine scaffold is a key strategy for modifying the properties of the resulting sulfobetaines. nih.gov Methodologies for the synthesis of substituted pyridines often involve multi-step processes to introduce desired functionalities. nih.gov
A general platform for the C-4 functionalization of pyridines allows for the incorporation of both ionic and radical nucleophiles to achieve alkylation and arylation. rsc.org This approach has been applied to the late-stage functionalization of complex molecules. rsc.org
N-alkylation is the cornerstone of synthesizing pyridinium-based ionic liquids and sulfobetaines. nih.gov A general procedure for the synthesis of N-alkylpyridinium bromide involves refluxing pyridine with an alkyl bromide for an extended period. nih.gov The product is then purified by washing with a solvent like ethyl acetate (B1210297) to remove unreacted starting materials. nih.gov
The N-alkylation of bis(imino)pyridine systems has been studied with various alkylating agents, including lithium, magnesium, and zinc alkyl reagents. nih.gov These reactions can proceed via single electron-transfer processes. nih.gov
While N-alkylation is the primary route for forming the pyridinium cation, O-alkylation is not a typical reaction for the synthesis of these compounds as the nitrogen atom of the pyridine ring is the more nucleophilic site.
The properties of sulfobetaines can be fine-tuned by altering the length of the alkyl chain connecting the pyridinium cation and the sulfonate anion, as well as by introducing other functional groups. An increase in the alkyl chain length can impact the surface activity of the resulting surfactant. researchgate.net
Different betainization reagents can be used to achieve varied chain lengths. researchgate.net For example, sodium 2-bromoethanesulfonate, 3-bromopropane sulfonate, and sodium 4-bromobutane sulfonate can be employed to introduce sulfonate groups with two, three, and four carbon chains, respectively. researchgate.net
Furthermore, functionalities such as hydroxyl groups can be incorporated into the alkyl chain. The synthesis of pyridinium hydroxy propyl sulfobetaine has been achieved through a multi-step process involving the ring-opening of epichlorohydrin (B41342) followed by reaction with pyridine. google.comgoogle.com
| Modification Strategy | Reagents/Methods | Resulting Structure | Reference |
|---|---|---|---|
| Varying Chain Length | Sodium 2-bromoethanesulfonate | Sulfoethyl group | researchgate.net |
| Varying Chain Length | 3-bromopropane sulfonate | Sulfopropyl group | researchgate.net |
| Varying Chain Length | Sodium 4-bromobutane sulfonate | Sulfobutyl group | researchgate.net |
| Incorporating Functionality | Epichlorohydrin followed by reaction with pyridine | Hydroxypropyl sulfobetaine | google.comgoogle.com |
Preparation of Poly(pyridinium salt)s via Polymerization Techniques
Poly(pyridinium salt)s, a class of main-chain ionic polymers also known as ionenes, are synthesized through various polymerization reactions. A prominent method is the ring-transmutation polymerization reaction. researchgate.netnih.govnih.gov This technique typically involves the reaction of bis(pyrylium) salts with aromatic diamines. researchgate.netnih.gov
The process is generally carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures, for instance, between 130-135 °C for 48 hours. researchgate.net This condensation reaction leads to the formation of high molecular weight polymers with the positively charged pyridinium ring integrated into the polymer backbone. nih.gov The resulting poly(pyridinium salt)s can be isolated in nearly quantitative yields by precipitation with a suitable non-solvent, such as ethyl acetate. scispace.com
The properties of these polymers can be tailored by varying the chemical structures of the bis(pyrylium) salt and diamine monomers. nih.gov For example, the incorporation of fluorene (B118485) moieties can be achieved by using fluorene-based diamines. nih.gov Researchers have successfully synthesized a range of these polymers with number-average molecular weights (Mn) falling between 38 and 107.8 kg/mol and polydispersity indices (PDI) in the range of 1.12–1.88. researchgate.netnih.gov
These polymers exhibit excellent thermal stabilities, with decomposition temperatures in nitrogen ranging from 326–477 °C. researchgate.net A key characteristic of these materials is their ability to form lyotropic liquid-crystalline phases in polar organic solvents above certain critical concentrations. researchgate.netnih.gov Furthermore, they often display light-emitting properties in both solution and solid states, with the emission color (UV, blue, or green) depending on their specific microstructure and the solvent used. researchgate.net
The counterions associated with the pyridinium backbone can be exchanged through a metathesis reaction, allowing for further modification of the polymer's properties. researchgate.netnih.gov For instance, tosylate counterions can be replaced with triflimide or various organic counterions like docusate (B154912) and dodecyl benzene (B151609) sulfonate. researchgate.netnih.gov
| Polymer Type | Number-Average Molecular Weight (Mn) | Polydispersity Index (PDI) | Thermal Stability (Decomposition Temp.) | Key Properties | Reference |
|---|---|---|---|---|---|
| Containing Aromatic Diamine Moieties | 38–46 kg/mol | 1.13–1.43 | 326–477 °C | Lyotropic liquid-crystalline, Light-emitting (UV, blue, green) | researchgate.net |
| Containing 2,7-Diamino-9,9′-Dioctylfluorene Moieties | 96.5–107.8 kg/mol | 1.12–1.88 | Not Specified | Lyotropic liquid-crystalline | nih.gov |
Green Chemistry Approaches in Compound Synthesis
In line with the principles of green chemistry, significant efforts have been directed towards developing more environmentally benign synthetic routes for pyridinium salts. These approaches aim to reduce or eliminate the use of hazardous solvents and decrease energy consumption.
Solvent-free synthesis represents a key goal in green chemistry. Research has shown that the N-benzylation of pyridine derivatives to form pyridinium salts can occur under surprisingly mild, solvent-free conditions. One study reported the unexpected conversion of a pyridine derivative to its corresponding N-benzylated pyridinium salt at room temperature in a solvent-free (neat) environment, driven by the presence of unreacted benzyl (B1604629) bromide. unimi.it This demonstrates the feasibility of forming these salts without high temperatures or solvents, which could prevent product degradation. unimi.it
While completely solvent-free reactions are ideal, sometimes a minimal amount of liquid is necessary to facilitate the reaction. This approach, known as liquid-assisted grinding (LAG), bridges the gap between neat grinding and traditional solvent-based synthesis. srce.hr Attempts to synthesize quaternary pyridinium salts by neat grinding of solid reactants in a mortar and pestle were found to be ineffective. However, the addition of a few drops of a liquid like absolute ethanol (B145695) enabled the reaction to proceed efficiently. srce.hr
Mechanochemistry, which utilizes mechanical energy to induce chemical reactions, is a powerful green chemistry tool. It often allows for reactions to be performed between solids, either without a solvent or with only a minimal amount. srce.hr
The synthesis of quaternary pyridinium salts has been successfully achieved using a mechanochemical method called liquid-assisted grinding (LAG). srce.hr In a typical procedure, a pyridine derivative (e.g., pyridoxal (B1214274) oxime) and a substituted phenacyl bromide are ground together in a mortar and pestle with a small amount of absolute ethanol. srce.hr This method offers several advantages over conventional solution-based synthesis, including being environmentally friendly and having a simpler workup. srce.hr Notably, mechanochemical quaternization can achieve moderate to excellent yields in just 10 to 30 minutes of grinding, whereas the same reactions in a solvent like acetone (B3395972) often result in lower yields and require longer reaction times. srce.hr
Mechanochemistry has also been applied in more complex transformations involving pyridinium salt intermediates, such as the deaminative arylation of amides, showcasing its versatility. rsc.org
| Reactants | Method | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Pyridoxal oxime + Substituted phenacyl bromides | Mechanochemical (LAG) | 10–30 minutes | Moderate to Excellent | srce.hr |
| Conventional (in Acetone) | Longer | Lower | srce.hr |
Microwave-assisted synthesis is another established green technique that dramatically accelerates organic reactions. Instead of relying on slow, conventional heating through the vessel walls, microwave irradiation directly couples with and heats the polar molecules in the reaction mixture. This leads to rapid, localized superheating and a significant reduction in reaction times. nih.gov
The synthesis of quaternary pyridinium salts via quaternization reactions has been shown to benefit immensely from microwave irradiation. researchgate.netsrce.hr For the preparation of nicotinamide (B372718) derivatives, microwave-assisted synthesis in absolute ethanol or acetone reduced reaction times from approximately one day for conventional methods to just 10-20 minutes. researchgate.net This acceleration was accompanied by a substantial increase in product yield, in some cases up to eightfold. researchgate.net
Similar results were observed in the synthesis of other pyridine derivatives, where the microwave method proved to be significantly faster and gave higher yields compared to conventional heating. srce.hr This efficiency extends to benzyl-transfer reactions for creating compounds like N-benzylpyridinium salts, where reaction times can be cut from hours to minutes while maintaining excellent yields. nih.gov The technology allows for precise control over reaction conditions, further enhancing its utility in synthesizing a wide array of heterocyclic compounds efficiently. nih.gov
| Reaction Type | Method | Reaction Time | Yield Improvement | Reference |
|---|---|---|---|---|
| Quaternization of Nicotinamide | Microwave-Assisted | 10–20 minutes | Up to 8 times higher | researchgate.net |
| Conventional | ~24 hours | Baseline | researchgate.net | |
| Quaternization of Pyridine Derivatives | Microwave-Assisted | Significantly Faster | Higher | srce.hr |
| Conventional | Longer | Lower | srce.hr | |
| Benzyl-Transfer Reactions | Microwave-Assisted | Minutes | Good to Excellent (maintained) | nih.gov |
| Conventional | Hours | Baseline | nih.gov |
Advanced Spectroscopic and Thermal Characterization of 4 Benzyl 1 3 Sulphonatopropyl Pyridinium
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion
NMR spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. nih.gov By analyzing the chemical shifts, signal multiplicities, and correlations in various NMR experiments, the precise connectivity and environment of each atom in 4-Benzyl-1-(3-sulphonatopropyl)pyridinium can be determined.
Proton (¹H) NMR spectroscopy reveals the distinct chemical environments of the hydrogen atoms within the molecule. The expected ¹H NMR spectrum of this compound would exhibit characteristic signals corresponding to the protons of the benzyl (B1604629) group, the pyridinium (B92312) ring, and the sulphonatopropyl chain.
The benzyl group protons are expected to appear as follows:
A singlet for the methylene (B1212753) (-CH₂-) protons, typically in the range of 4.0-5.6 ppm, influenced by the adjacent pyridinium ring. rsc.org
A set of multiplets for the five aromatic protons of the phenyl ring, generally observed between 7.2 and 7.5 ppm. rsc.orgrsc.org
The pyridinium ring protons are deshielded due to the positive charge on the nitrogen atom, leading to downfield chemical shifts:
Two doublets corresponding to the protons ortho (H-2, H-6) and meta (H-3, H-5) to the nitrogen atom. Based on similar pyridinium structures, the ortho protons would appear further downfield (around 8.5-10.2 ppm) compared to the meta protons (around 7.9-8.5 ppm). unimi.it
The sulphonatopropyl chain protons would show distinct signals in the aliphatic region:
A triplet for the methylene group protons adjacent to the pyridinium nitrogen (-N-CH₂-), expected around 4.5-5.0 ppm.
A multiplet for the central methylene group protons (-CH₂-CH₂-CH₂-), expected around 2.0-2.5 ppm.
A triplet for the methylene group protons adjacent to the sulfonate group (-CH₂-SO₃⁻), expected around 2.8-3.3 ppm.
The predicted chemical shifts are summarized in the table below.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Benzyl -CH₂- | 4.0 - 5.6 | Singlet (s) |
| Benzyl Ar-H | 7.2 - 7.5 | Multiplet (m) |
| Pyridinium H-3, H-5 | 7.9 - 8.5 | Doublet (d) |
| Pyridinium H-2, H-6 | 8.5 - 10.2 | Doublet (d) |
| N-CH₂-CH₂-CH₂-SO₃⁻ | 4.5 - 5.0 | Triplet (t) |
| N-CH₂-CH₂-CH₂-SO₃⁻ | 2.0 - 2.5 | Multiplet (m) |
Carbon-13 (¹³C) NMR spectroscopy provides information on the different carbon environments in the molecule. huji.ac.il Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically used to simplify the spectrum, resulting in a single peak for each unique carbon atom. huji.ac.il
The expected ¹³C NMR spectrum for this compound would display signals corresponding to the following carbon atoms:
Benzyl Group: The methylene carbon (-CH₂-) signal is expected in the aliphatic region, while the aromatic carbons would appear in the typical downfield region for benzene (B151609) derivatives (125-140 ppm). rsc.org The quaternary carbon to which the methylene group is attached would have a distinct chemical shift. huji.ac.il
Pyridinium Ring: The carbons of the pyridinium ring are significantly deshielded. The carbon bearing the benzyl group (C-4) and the carbons adjacent to the nitrogen (C-2, C-6) would appear at the lowest field, typically in the range of 145-155 ppm. unimi.it The C-3 and C-5 carbons would be found slightly upfield.
Sulphonatopropyl Chain: The three aliphatic carbons of the propyl chain would be observed in the upfield region of the spectrum. The carbon attached to the pyridinium nitrogen (-N-CH₂-) would be the most deshielded of the three, followed by the carbon attached to the sulfonate group (-CH₂-SO₃⁻). The central methylene carbon (-CH₂-) would have the lowest chemical shift.
A summary of the predicted chemical shifts for the carbon atoms is presented in the following table.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Benzyl -CH₂- | 30 - 40 |
| Benzyl Ar-C | 125 - 130 |
| Benzyl Quaternary C | 135 - 140 |
| Pyridinium C-4 | 150 - 155 |
| Pyridinium C-2, C-6 | 145 - 150 |
| Pyridinium C-3, C-5 | 125 - 130 |
| N-CH₂-CH₂-CH₂-SO₃⁻ | 55 - 65 |
| N-CH₂-CH₂-CH₂-SO₃⁻ | 20 - 30 |
To unequivocally assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed. mdpi.com
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings between adjacent protons. For this compound, COSY would show correlations between the ortho and meta protons on the pyridinium ring and between the adjacent methylene groups in the sulphonatopropyl chain, confirming their connectivity. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. nih.gov It would be used to definitively assign each carbon signal based on the already assigned proton signals. For example, the proton signal at ~4.0-5.6 ppm would correlate with the benzyl -CH₂- carbon signal.
Correlations between the benzyl methylene protons and the pyridinium C-3, C-4, and C-5 carbons, confirming the attachment of the benzyl group at the 4-position.
Correlations between the N-CH₂ protons of the propyl chain and the pyridinium C-2 and C-6 carbons, confirming the N-alkylation of the pyridine (B92270) ring.
Vibrational Spectroscopy Applications
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.
The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its main structural features. The analysis of these bands helps to confirm the presence of the benzyl, pyridinium, and sulfonate functional groups. rsc.org
Key expected vibrational modes include:
Aromatic C-H Stretching: Signals typically appear just above 3000 cm⁻¹, corresponding to the C-H bonds of the benzyl and pyridinium rings.
Aliphatic C-H Stretching: Signals for the methylene groups of the benzyl and sulphonatopropyl moieties are expected in the 2850-2960 cm⁻¹ region.
Aromatic C=C and C=N Stretching: Vibrations from the pyridinium and phenyl rings are expected in the 1450-1650 cm⁻¹ region. researchgate.net
Sulfonate Group (SO₃⁻) Vibrations: The sulfonate group gives rise to very strong and characteristic absorption bands. The asymmetric S=O stretching is expected around 1150-1250 cm⁻¹, while the symmetric S=O stretching appears around 1030-1080 cm⁻¹. The S-O stretching vibration is typically found in the 700-800 cm⁻¹ range.
A summary of the predicted FT-IR absorption bands is provided below.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretching | 3000 - 3100 | Medium |
| Aliphatic C-H | Stretching | 2850 - 2960 | Medium |
| Aromatic C=C / C=N | Stretching | 1450 - 1650 | Medium-Strong |
| Sulfonate S=O | Asymmetric Stretching | 1150 - 1250 | Strong |
| Sulfonate S=O | Symmetric Stretching | 1030 - 1080 | Strong |
Raman spectroscopy is a complementary technique to FT-IR. It detects vibrations that cause a change in the polarizability of a molecule. It is particularly effective for observing symmetric vibrations and bonds within non-polar environments.
For this compound, Raman spectroscopy would be useful for confirming the aromatic ring structures. The symmetric "ring-breathing" modes of the phenyl and pyridinium rings, which often give weak signals in FT-IR, typically produce strong and sharp bands in the Raman spectrum, expected around 1000 cm⁻¹ and 1600 cm⁻¹. xmu.edu.cn The symmetric stretching of the sulfonate S=O bonds would also be observable. Analysis of the Raman spectrum of a related compound, 4-(4-Nitrobenzyl)pyridine, shows characteristic signals for the aromatic ring vibrations. chemicalbook.com This technique would thus provide confirmatory data to complement the findings from FT-IR and NMR spectroscopy.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique used to study the electronic transitions within a molecule. microbenotes.com When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. libretexts.org The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores—groups of atoms involved in π bonding. libretexts.org
For this compound, the primary chromophores are the benzyl and pyridinium rings. These aromatic systems contain delocalized π electrons, which are susceptible to excitation by UV radiation. The expected electronic transitions are primarily π → π* transitions, where an electron is excited from a π bonding orbital to a π* antibonding orbital. libretexts.orghacettepe.edu.tr Such transitions are typically characterized by high molar absorptivity values. hacettepe.edu.tr The presence of two aromatic rings may result in a complex absorption spectrum with multiple bands. The specific wavelengths (λmax) and intensities of these absorptions provide a fingerprint of the compound's electronic structure. hawaii.edu
Table 1: Expected UV-Vis Absorption Data for this compound
| Transition Type | Associated Chromophore | Expected Wavelength Region |
|---|---|---|
| π → π* | Pyridinium Ring | ~200-270 nm |
Note: The exact λmax values and molar absorptivity (ε) would need to be determined experimentally. The solvent used can also influence the position of the absorption bands.
Mass Spectrometry for Molecular Weight Confirmation
The molecular formula for this compound is C15H17NO3S. chemical-suppliers.eu High-resolution mass spectrometry (HRMS) can distinguish between compounds with the same nominal mass but different elemental compositions, providing unambiguous confirmation of the molecular formula. msu.edu By calculating the theoretical monoisotopic mass from its formula and comparing it to the experimentally measured mass, the identity of the compound can be confidently confirmed. shimadzu.com
Table 2: Molecular Weight Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C15H17NO3S |
| Theoretical Monoisotopic Mass | 291.0929 g/mol |
| Expected Ion (Positive Mode ESI) | [M+H]⁺, [M+Na]⁺ |
X-ray Diffraction (XRD) for Crystalline and Supramolecular Structure Analysis
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org By irradiating a single crystal with X-rays, a unique diffraction pattern of spots is produced. wikipedia.orgpdx.edu The angles and intensities of these diffracted beams are used to calculate the electron density within the crystal, revealing the precise positions of atoms, bond lengths, and bond angles. wikipedia.org
Thermal Analysis Techniques
Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature. wikipedia.org Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are two of the most common methods used to characterize the thermal behavior of materials.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. wikipedia.org This technique is primarily used to evaluate the thermal stability of a material and study its decomposition profile. eltra.com A TGA experiment generates a thermogram, which plots the percentage of initial mass remaining against temperature.
When analyzing this compound, the TGA curve would show a stable region at lower temperatures where no mass loss occurs, indicating the temperature range in which the compound is stable. wikipedia.org As the temperature increases, a sharp decrease in mass would signify the onset of thermal decomposition. The temperature at which significant decomposition begins is a key indicator of the compound's upper-use temperature. wikipedia.org The analysis of decomposition products can be achieved by coupling the TGA instrument to a mass spectrometer or an infrared spectrometer.
Table 3: Information Obtainable from TGA of this compound
| Parameter | Description |
|---|---|
| Onset of Decomposition (Td) | The temperature at which significant mass loss begins, indicating the limit of thermal stability. |
| Decomposition Steps | The number of distinct steps in the mass loss curve, which may correspond to the cleavage of different parts of the molecule. |
Differential Scanning Calorimetry (DSC) is a technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. wikipedia.org It is used to detect and quantify thermal events such as melting, crystallization, and glass transitions. nih.gov
A DSC analysis of this compound would reveal its phase transition behavior. mdpi.com An endothermic peak on the DSC thermogram would indicate the melting point (Tm) of the compound, representing the transition from a solid to a liquid state. wikipedia.org The area under this peak is proportional to the enthalpy of fusion (ΔHfus), the energy required for melting. nih.gov Other transitions, such as solid-solid phase transitions (polymorphism), would appear as distinct endothermic or exothermic events prior to melting. mdpi.com The absence of a sharp melting peak might suggest the compound is amorphous or decomposes before melting.
Table 4: Potential Phase Transition Data from DSC of this compound
| Thermal Event | Type | Information Gained |
|---|---|---|
| Melting | Endothermic Peak | Melting Point (Tm), Enthalpy of Fusion (ΔHfus) |
| Crystallization | Exothermic Peak | Crystallization Temperature (Tc) (on cooling) |
| Solid-Solid Transition | Endothermic/Exothermic Peak | Polymorphic transition temperature and enthalpy |
Electrochemical Behavior and Mechanistic Investigations of 4 Benzyl 1 3 Sulphonatopropyl Pyridinium and Its Derivatives
Cyclic Voltammetry Studies of Redox Processes
Cyclic voltammetry (CV) is a potent electrochemical technique used to investigate the redox processes of chemical species. While specific CV data for 4-benzyl-1-(3-sulphonatopropyl)pyridinium is not extensively available in the reviewed literature, studies on analogous compounds, such as 4-benzoyl-N-(4-substituted benzyl)pyridinium cations, provide significant insights. These related compounds typically undergo two well-separated, reversible one-electron reductions. nasa.gov The separation between the reduction potentials can be substantial, often exceeding 650 mV, indicating a stable intermediate radical cation is formed. nasa.gov
For instance, in the study of alkylidene dihydropyridines (ADHPs) prepared from 4-benzylpyridine (B57826), cyclic voltammetry was employed to understand their redox behavior. rsc.org Although the full details of the CV plots are context-dependent on the specific ADHP, the technique is crucial for determining the stability and electronic properties of such pyridinium (B92312) derivatives. rsc.org The electrochemical functionalization of surfaces with pyridinium derivatives, such as the electrografting of in-situ generated 3-diazopyridinium cations, also relies on CV to confirm the reduction potentials required for the modification process. researchgate.net
Differential Pulse Voltammetry for Oxidation Potential Determination
Differential pulse voltammetry (DPV) is a sensitive technique for determining the oxidation potentials of chemical compounds. Specific DPV data for this compound is not readily found in the public domain. However, the principles of DPV are widely applied to characterize the electrochemical properties of related organic molecules, including various pyridinium salts. This method allows for the precise measurement of redox potentials, which are critical for understanding the electronic structure and reactivity of these compounds. The oxidation potential is a key parameter that reflects the ease with which a molecule can lose an electron, providing valuable information for applications in areas such as catalysis and materials science.
Influence of Substituent Effects on Electrochemical Properties
The electrochemical properties of pyridinium compounds are significantly influenced by the nature and position of substituents on the aromatic rings. Studies on 4-benzoyl-N-(4-substituted benzyl)pyridinium cations have demonstrated that substituents on the benzyl (B1604629) ring have a discernible, albeit weaker, effect on reduction potentials compared to substituents on the benzoyl moiety. nasa.govelsevierpure.com
The effect of these substituents can be quantified using Hammett plots, which correlate the redox potentials with the electronic properties of the substituents. For the 4-benzoyl-N-(4-substituted benzyl)pyridinium series, the Hammett ρ-values for the first and second one-electron reductions were found to be 0.80 and 0.93, respectively. nasa.gov This indicates a moderate sensitivity of the reduction potentials to the electronic nature of the substituents on the benzyl ring. This "fine-tuning" capability allows for the precise modulation of the redox properties of the molecule. nasa.gov For example, electron-donating groups generally make the reduction more difficult (shift to more negative potentials), while electron-withdrawing groups facilitate it (shift to more positive potentials). mdpi.com
Table 1: Hammett ρ-values for the reduction of substituted 4-benzoyl-N-benzylpyridinium cations nasa.gov
| Reduction Step | Hammett ρ-value |
| First 1-electron reduction | 0.80 |
| Second 1-electron reduction | 0.93 |
This interactive table summarizes the sensitivity of the reduction potentials to substituent effects.
Elucidation of Electron Transfer Mechanisms
The electron transfer mechanisms for pyridinium salts can be complex, involving single or multiple electron steps. Pyridinium salts are known to engage in one-electron chemistries, which are fundamental to their roles in photoredox and electrochemical catalysis. nih.gov The reduction of 4-benzoyl-N-(4-substituted benzyl)pyridinium cations proceeds via two distinct and reversible one-electron transfer steps. nasa.gov This stepwise reduction is characteristic of many bipyridinium and related systems.
Electrochemical Impedance Spectroscopy (EIS) (as applied to related compounds)
Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to probe the interfacial properties of electrochemical systems. While specific EIS studies on this compound are not detailed in the available literature, the application of EIS to systems involving ionic liquids, which share structural similarities with the subject compound (i.e., being organic salts), provides valuable parallels. rsc.orgresearchgate.net
EIS can be used to model the interface between an electrode and an ionic liquid using equivalent circuits. researchgate.netresearchgate.net These models can elucidate various processes, including charge transfer resistance, double-layer capacitance, and diffusion phenomena. researchgate.net For instance, in the study of the metal-ionic liquid interface, EIS has revealed that the interfacial capacitance can exhibit frequency dependence due to the rearrangement of the double layer. rsc.org In the context of high-energy batteries, EIS is crucial for studying the solid electrolyte interphase (SEI) formed on electrodes, including those in contact with ionic liquid electrolytes. youtube.com The technique can distinguish between different transport processes and their activation energies, providing insights into the composition and stability of the SEI. youtube.com
Catalytic Applications and Methodologies Involving 4 Benzyl 1 3 Sulphonatopropyl Pyridinium Analogs
Homogeneous Catalysis
In homogeneous catalysis, the solubility of 4-benzyl-1-(3-sulphonatopropyl)pyridinium analogs in various reaction media allows for efficient interaction between the catalyst and substrates, leading to high catalytic activity and selectivity.
Role as Acid Catalysts in Organic Transformations
Pyridinium-based protic ionic liquids (PILs) bearing a sulphonatopropyl group are effective Brønsted acid catalysts. atlantis-press.comionike.com The acidity stems from the proton on the sulfonic acid moiety (-SO₃H). This acidic proton can participate in various acid-catalyzed reactions. The catalytic efficiency of these PILs is influenced by the nature of the anion, with trifluoromethanesulfonate (B1224126) ([OTf]⁻) salts often showing higher activity compared to those with tetrafluoroborate (B81430) ([BF₄]⁻) or hexafluorophosphate (B91526) ([PF₆]⁻) anions. ionike.com
These catalysts have been successfully employed in reactions such as the tert-butylation of phenol (B47542) and the esterification of cyclic olefins. ionike.com The mechanism involves the protonation of a substrate by the sulfonic acid group, which activates it for subsequent nucleophilic attack. The dual nature of these ionic liquids, acting as both a catalyst and a solvent, can enhance reaction rates and simplify product isolation. dcu.ie
Applications in Cycloaddition Reactions (e.g., CO2 cycloaddition to epoxides)
Pyridinium-based catalysts are highly effective in the cycloaddition of carbon dioxide (CO₂) to epoxides, a 100% atom-economical reaction that produces valuable cyclic carbonates. researchgate.netacs.org In this transformation, the catalyst typically plays a dual role. The pyridinium (B92312) cation can act as a hydrogen bond donor (HBD), activating the epoxide by polarizing the C-O bond and making the ring more susceptible to nucleophilic attack. rsc.orgmdpi.com
The general mechanism involves the HBD activation of the epoxide, followed by a nucleophilic attack from a co-catalyst (often a halide anion) to open the epoxide ring. This intermediate then reacts with CO₂ to form a linear carbonate, which subsequently undergoes intramolecular cyclization to yield the cyclic carbonate and regenerate the catalyst. mdpi.com Bifunctional ionic polymers containing pyridinium and carboxyl groups have been developed to facilitate this reaction under ambient CO₂ pressure, demonstrating the versatility of these catalytic systems. researchgate.net The synergistic effect between the acidic pyridinium site and a nucleophilic anion is crucial for high catalytic activity. bohrium.com
Catalytic Performance in Esterification Processes
Pyridinium salts have a long history as catalysts in esterification reactions. google.com Analogs of this compound, particularly those classified as Brønsted acidic ionic liquids, are effective catalysts for the esterification of carboxylic acids with alcohols. ionike.comresearchgate.net For instance, pyridinium hydrogen sulfate (B86663) ([H–Pyr]⁺[HSO₄]⁻) has been shown to be an efficient and reusable catalyst for this purpose. researchgate.net
The catalytic activity is dependent on both the cation and the anion of the ionic liquid. Research has shown that modifying pyridinium p-toluenesulfonate (PPTS) with a lipid chain and a nitro group can significantly enhance its catalytic activity, achieving yields up to 99% in the esterification of 4-phenylbutyric acid and 1-octanol. nih.gov The sulfonic acid group on the catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating the nucleophilic attack by the alcohol. researchgate.net
| Catalyst | Carboxylic Acid | Alcohol | Yield (%) | Conditions | Reference |
|---|---|---|---|---|---|
| 2-Oleamido-5-nitro-pyridinium p-toluenesulfonate | 4-Phenylbutyric acid | 1-Octanol | 99 | 80 °C, isooctane | nih.gov |
| Pyridinium p-toluenesulfonate (PPTS) | 4-Phenylbutyric acid | 1-Octanol | <5 | 25 °C, isooctane | nih.gov |
| Pyridinium Nitrate ([H–Pyr]⁺[NO₃]⁻) | Acetic acid | n-Butanol | ~75 | 100 °C, 5 wt% catalyst | researchgate.net |
Catalysis of Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly efficient synthetic strategies. acsgcipr.org Sulfonated polyvinyl pyridinium (PVPy-IL-B-SO₃H), an analog of this compound, has been utilized as a potent and recyclable solid acid catalyst for the three-component synthesis of spiro-indoline-pyranopyrimidine and pyranopyrazole derivatives. mdpi.comresearchgate.net
The catalyst's acidic pyridinium/HSO₃⁻ moiety facilitates the reaction, which proceeds smoothly under ultrasonic irradiation to afford high yields of the desired products. mdpi.com The use of this solid-supported catalyst simplifies the workup procedure, as it can be easily separated from the reaction mixture by filtration and reused without significant loss of activity. This approach has been shown to be effective for a range of substrates, consistently producing excellent yields. mdpi.com
| Indoline-2,3-dione Derivative | Active Methylene (B1212753) Compound | Yield (%) | Time (min) | Reference |
|---|---|---|---|---|
| 1-Ethylindoline-2,3-dione | 1,3-Dimethylpyrimidine-2,4,6(1H,3H,5H)-trione | 97 | 15 | mdpi.com |
| 1-Propylindoline-2,3-dione | 1,3-Dimethylpyrimidine-2,4,6(1H,3H,5H)-trione | 95 | 15 | mdpi.com |
| 1-Benzylindoline-2,3-dione | 1,3-Dimethylpyrimidine-2,4,6(1H,3H,5H)-trione | 96 | 20 | mdpi.com |
| 1-Ethylindoline-2,3-dione | Methyl 5-hydroxy-1H-pyrazole-3-carboxylate | 94 | 25 | mdpi.com |
Heterogeneous Catalysis and Immobilization Strategies
To enhance reusability and simplify product purification, homogeneous catalysts like this compound can be immobilized onto solid supports. This strategy combines the high activity of molecular catalysts with the practical advantages of heterogeneous systems.
Immobilization on Inorganic Supports (e.g., Molecular Sieves, Silica (B1680970) Nanoparticles)
Inorganic materials such as silica nanoparticles and mesoporous molecular sieves are excellent supports for catalyst immobilization due to their high surface area, thermal stability, and tunable pore structures. Pyridinium-based ionic liquids can be anchored to these supports through non-covalent interactions or covalent bonding.
One common strategy involves the functionalization of the silica surface with sulfonate groups, followed by the immobilization of a pyridinium-tagged catalyst via ionic interactions. This approach has been used to anchor ruthenium catalysts for various transformations. The immobilization onto a solid support facilitates catalyst recovery and recycling, which is crucial for sustainable chemical processes. While specific examples for this compound are not detailed, the principle has been demonstrated with analogous systems on supports like mesoporous molecular sieves and silica, showcasing a viable path for heterogenization. researchgate.net
Design of Supported Ionic Liquid Catalysts
The development of heterogeneous catalysts from homogeneous ionic liquids (ILs) like this compound and its analogs is a significant area of research, aiming to combine the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous systems. mdpi.comnih.govresearchgate.net The primary strategy involves the immobilization of the ionic liquid onto a solid support material. rsc.orgresearchgate.net Two principal methods are employed for this purpose: physical adsorption and chemical grafting.
Physical Adsorption (Supported Ionic Liquid Phase - SILP): In the SILP approach, a solid support with high surface area is impregnated with the ionic liquid. acs.orgresearchgate.net The IL forms a thin film on the surface of the support material. acs.org A homogeneous catalyst can then be dissolved in this supported liquid phase. This design leverages the existing properties of the ionic liquid as a solvent and catalyst medium while rendering the entire system solid. acs.org The interaction between the IL and the support is non-covalent. While this method is straightforward, a potential drawback is the leaching of the ionic liquid from the support into the reaction mixture over time. mdpi.com
Chemical Grafting (Supported Ionic Liquid-Like Phase - SILLP or SCIL): To overcome the issue of leaching, chemical grafting is used to create a stronger, covalent bond between the ionic liquid moiety and the support. nih.govrsc.orgresearchgate.net In this method, either the cation or the anion of the ionic liquid is covalently attached to the solid matrix. rsc.org For pyridinium-based ILs, a common strategy involves modifying a support material like silica with a precursor that can react with the pyridinium salt. For instance, pyridinium ionic liquids functionalized with triethoxysilyl groups can be synthesized and then condensed with the surface silanol (B1196071) (Si-OH) groups of silica. rsc.org This creates a robust catalyst where the ionic liquid fragment is an integral part of the solid structure, significantly enhancing stability and preventing catalyst loss. mdpi.comnih.gov
Common support materials for both methods include:
Silica: Widely used due to its high surface area, mechanical stability, and the presence of surface hydroxyl groups that can be functionalized for chemical grafting. nih.govresearchgate.net
Polymers: Materials like polystyrene resins (e.g., Merrifield resins) or polydivinylbenzene can be functionalized to anchor ionic liquid moieties. researchgate.netcore.ac.uk
Other Inorganic Oxides: Alumina and zirconia have also been explored as supports. researchgate.net
The design of these supported catalysts often involves creating a hierarchical porous structure to ensure efficient mass transport of reactants to the active catalytic sites within the IL layer. rsc.org Characterization techniques such as 13C and 29Si CP MAS NMR, FTIR, and transmission electron microscopy (TEM) are crucial for confirming the successful grafting of the ionic liquid and determining the morphology of the final catalyst. rsc.orgrsc.org
Investigation of Catalyst Reusability and Regeneration
A primary advantage of using supported ionic liquid catalysts, including those based on pyridinium sulfonates, is their potential for reuse over multiple reaction cycles. mdpi.comnih.gov This recyclability is crucial for developing sustainable and cost-effective chemical processes. mdpi.com Investigations into catalyst reusability typically involve separating the solid catalyst from the reaction mixture after completion, washing it with a suitable solvent to remove any residual products or unreacted starting materials, and then reusing it in a subsequent batch under identical conditions.
Studies on pyridinium-based supported catalysts have demonstrated excellent recyclability in various reactions. For example, a palladium nanoparticle catalyst supported on a pyridinium-based ionic liquid phase was used for aminocarbonylation reactions. rsc.org The catalyst could be recovered by simple filtration and reused multiple times without a significant drop in activity or selectivity. rsc.orgrsc.org Similarly, acidic pyridinium ionic liquids have been employed as recyclable catalysts for transesterification reactions to produce biodiesel. documentsdelivered.com
The stability of the immobilization technique is key to reusability. Chemically grafted catalysts (SILLPs) generally exhibit superior performance in recycling studies compared to physically adsorbed ones (SILPs) due to the prevention of IL leaching. mdpi.comnih.gov
Catalyst Regeneration: Over time, even stable catalysts can experience a decrease in activity due to factors like fouling by byproducts, poisoning of active sites, or structural changes. tdl.org In such cases, a regeneration step is necessary to restore the catalyst's initial performance. Regeneration methods are specific to the catalyst and the nature of the deactivation. For acidic ionic liquid catalysts that may be deactivated by the formation of conjunct polymers, a common industrial regeneration process involves contacting the used catalyst with a metal, such as aluminum, in the presence of hydrogen. google.com This process helps to remove the deactivating species from the ionic liquid phase. google.com For supported metal catalysts, regeneration might involve washing with specific solvents or acid solutions to remove adsorbed species. acs.org For instance, in a study on recovering platinum group metals using supported ionic liquids, washing the material with HCl was explored as a regeneration step. acs.org
The following table summarizes findings on the reusability of various pyridinium-based or analogous supported ionic liquid catalysts.
Kinetic Studies of Catalyzed Reactions
Understanding the reaction kinetics is essential for optimizing reaction conditions and designing efficient chemical reactors. Kinetic studies of reactions catalyzed by sulfonic acid-functionalized pyridinium ionic liquids often focus on determining the influence of various parameters on the reaction rate. These parameters include temperature, catalyst concentration, and reactant mole ratios.
For acid-catalyzed reactions like esterification, the Brønsted acidity of the ionic liquid is a critical factor influencing its catalytic activity. researchgate.netionike.com The acidity of sulfonic acid-functionalized ionic liquids with pyridinium cations is dependent on the counter-anion, following an order such as [BF4]- > [HSO4]- > [pTSA]- > [H2PO4]-. researchgate.net This order of acidity is often consistent with the observed order of catalytic activity in probe reactions. researchgate.net
In the esterification of levulinic acid with ethanol (B145695) catalyzed by a solid acid catalyst, the reaction rate was shown to increase with temperature, as described by the Arrhenius equation. mdpi.com For instance, at a reaction time of 30 minutes, the conversion increased from 82.6% at 150 °C to 93.4% at 180 °C. mdpi.com Similarly, the esterification of acetic acid with n-butanol using pyrrolidonium-based acidic ionic liquids was optimized by studying the effects of reactant mole ratio, temperature, and catalyst loading, achieving a yield of over 99%. cjcatal.com
Kinetic studies can be monitored using spectroscopic techniques. For example, the grafting of ionic liquid-like moieties onto a polymer support has been followed in real-time using Raman spectroscopy, allowing for the calculation of kinetic plots (conversion vs. time). core.ac.uk
The following table summarizes parameters investigated in kinetic studies of reactions catalyzed by sulfonic acid-functionalized pyridinium ILs and their analogs.
Applications in Materials Science and Functional Assemblies
Incorporation into Poly(pyridinium salt) Architectures and Polyelectrolytes
Poly(pyridinium salt)s, a class of main-chain cationic polymers also known as ionenes, are recognized for their potential in a variety of applications, including light-emitting devices, sensors, and materials for carbon-nanotube composites. nih.govresearchgate.net The incorporation of functional moieties like 4-Benzyl-1-(3-sulphonatopropyl)pyridinium can impart unique solution behaviors and properties to these polymeric systems.
Synthesis and Characterization of Poly(pyridinium salt)s
The synthesis of phenylated poly(pyridinium salt)s is commonly achieved through a ring-transmutation polymerization reaction. nih.gov This method typically involves the reaction of a bis(pyrylium salt), such as 4,4′-(1,4-phenylene)bis(2,6-diphenylpyrylium)ditosylate, with an aromatic or aliphatic diamine in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. researchgate.net The resulting polymers feature pyridinium (B92312) cations in the main chain, with counterions derived from the pyrylium (B1242799) salt precursor.
While direct polymerization of this compound has not been extensively documented, analogous structures can be incorporated into polymer backbones. For instance, poly(vinylbenzyl pyridinium salts) are synthesized by first polymerizing a monomer like vinylbenzyl chloride and subsequently quaternizing the resulting polymer with pyridine (B92270) derivatives. nih.gov A hypothetical polymer incorporating the subject compound could be synthesized by preparing a vinyl-functionalized derivative of 4-benzylpyridine (B57826), followed by polymerization and subsequent reaction with 1,3-propanesultone to introduce the sulfopropyl betaine (B1666868) side chain.
Characterization of such polymers involves a suite of spectroscopic and analytical techniques.
FTIR Spectroscopy is used to confirm the presence of characteristic functional groups, such as the C=N vibrations of the pyridinium ring. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for elucidating the detailed chemical structure of the polymer backbone and side chains. nih.gov
Gel Permeation Chromatography (GPC) provides information on the number-average molecular weights (Mn) and polydispersity indices (PDI) of the synthesized polymers. researchgate.net
Polyelectrolyte Behavior in Solution
Polymers containing ionic groups are classified as polyelectrolytes, and their solution properties are governed by electrostatic interactions. rsc.org Poly(pyridinium salt)s exhibit characteristic polyelectrolyte behavior in polar solvents, where solution viscosity is strongly dependent on polymer concentration. nih.govnsf.gov
Polymers incorporating zwitterionic units, such as the sulfopropyl pyridinium betaine structure, are known as polyampholytes. These materials often exhibit a phenomenon known as "anti-polyelectrolyte" behavior. In salt-free water, strong intramolecular and intermolecular electrostatic attractions between the cationic and anionic groups on the polymer chains cause them to adopt a compact, globular conformation, resulting in low solution viscosity. Upon the addition of a low-molecular-weight salt, these electrostatic interactions are screened by the salt ions. This shielding effect reduces the intra-chain attractions, causing the polymer chains to expand and adopt a more random coil conformation, which leads to a significant increase in the solution viscosity. kpi.ua This behavior is in stark contrast to conventional polyelectrolytes, whose viscosity typically decreases upon salt addition due to the screening of repulsive forces.
Role in Ionic Liquid Crystal Development
Ionic Liquid Crystals (ILCs) are a class of materials that merge the properties of ionic liquids (e.g., ionic conductivity, thermal stability) with the anisotropic, ordered structures of liquid crystals. doi.org Pyridinium salts are a foundational component in the design of many ILCs, where the molecular structure can be tailored to induce self-assembly into various mesophases, such as smectic (layered) or columnar phases. mdpi.comnih.gov
Investigation of Mesophase Stability
The formation and stability of a liquid crystalline phase (mesophase) in pyridinium-based ILCs are dictated by a delicate balance of intermolecular forces, including hydrophobic interactions, π-π stacking of aromatic rings, and electrostatic interactions. researchgate.net The segregation of charged ionic headgroups from nonpolar aliphatic tails is a primary driver for the self-assembly into ordered structures, most commonly layered smectic phases. nih.govresearchgate.net
Key structural factors influencing mesophase stability include:
Alkyl Chain Length: Sufficiently long alkyl chains (typically C6 to C18) are necessary to promote the micro-phase segregation that leads to mesophase formation. researchgate.net
Mesogenic Core: The shape and rigidity of the aromatic core, including the position and nature of substituents on the pyridinium ring, significantly impact the type and temperature range of the mesophase. mdpi.comrsc.org
Hydrogen Bonding: Interactions between the cation and anion can enhance mesophase stability. nih.gov
While zwitterionic compounds like this compound are not conventional ILCs, their unique charge-separated structure is of interest in crystal engineering for creating robust hydrogen-bonded networks. mdpi.comnih.gov
Influence of Counterion Size on Liquid Crystalline Properties
For conventional pyridinium salts that are not zwitterionic, the choice of counterion is a critical determinant of liquid crystalline properties. The size, shape, and charge distribution of the anion have a profound influence on the melting point and the stability of the mesophase.
Research has shown that large, bulky counterions with delocalized charge tend to disrupt the ordered packing of the cationic moieties, thereby destabilizing or completely suppressing the liquid crystal phase. doi.orgmdpi.com In contrast, smaller, more coordinating anions can promote the formation of stable mesophases. rsc.org
For example, studies on 3,4,5-tri(alkyloxy)-benzyl pyridinium salts demonstrated that analogues with a small bromide (Br⁻) counterion exhibited stable columnar mesophases, whereas replacing the bromide with the much larger hexafluorophosphate (B91526) (PF₆⁻) anion eliminated the liquid crystalline behavior entirely. mdpi.comdntb.gov.ua This effect is attributed to the larger anion's ability to frustrate the efficient packing of the molecules. A similar destabilization effect is observed with other large anions like tetrafluoroborate (B81430) (BF₄⁻) and triflate (CF₃SO₃⁻). doi.orgnih.gov The general trend for mesophase stabilization in many N-alkyl-stilbazolium systems follows the order: Cl⁻ > Br⁻ > I⁻. rsc.org
| Pyridinium Cation Structure | Counterion | Phase Transitions (°C) | Mesophase Type | Reference |
|---|---|---|---|---|
| N-(3,4,5-Tris(dodecyloxy)benzyl)-4-(dodecyloxy)pyridinium | Br⁻ | Cr 64 (Col) 101 I | Columnar (Enantiotropic) | mdpi.comresearchgate.net |
| PF₆⁻ | Cr 74 I | None | ||
| N-Hexadecyl-4'-hydroxystilbazolium | Cl⁻ | Cr 136 SmA 242 I | Smectic A | rsc.org |
| I⁻ | Cr 139 SmA 228 I | Smectic A | ||
| Diketonylpyridinium with C₁₂ chain | Cl⁻ | No Mesophase | None | nih.gov |
| [CuCl₄]²⁻ | Cr 89 SmA 120 I | Smectic A |
Cr = Crystal; Col = Columnar Phase; SmA = Smectic A Phase; I = Isotropic Liquid. Data illustrates the general principle that larger or more complex counterions (e.g., PF₆⁻) can suppress mesophase formation compared to smaller halides (e.g., Br⁻, Cl⁻).
Note: The principles discussed regarding counterion influence apply to conventional ionic liquid crystals composed of separate cations and anions. As this compound is a zwitterion (an inner salt), it does not possess a separate counterion in its pure form.
Functionalization of Mesoporous Silica (B1680970) Materials
Mesoporous silica nanoparticles (MSNs) are widely studied materials for applications in catalysis, separation, and drug delivery, owing to their high surface area, tunable pore size, and biocompatibility. rsc.org The surface of silica is rich in silanol (B1196071) (Si-OH) groups, which can be readily modified by grafting organosilanes to introduce new functionalities. rsc.org
The zwitterionic structure of this compound makes it an attractive ligand for the surface functionalization of silica. The resulting material would possess both positive (pyridinium) and negative (sulfonate) charges, creating a zwitterionic surface with unique adsorptive and interactive properties. Such surfaces could be valuable for controlled drug release or the selective adsorption of molecules.
A common strategy for covalently attaching organic molecules to a silica surface is the "grafting to" method. benicewiczgroup.com This process would involve a multi-step synthesis:
Activation: The silica surface is first activated, typically by acid treatment, to maximize the density of surface silanol groups. nih.gov
Silanization: The activated surface is reacted with an organosilane coupling agent, such as (3-aminopropyl)triethoxysilane (APTES) or (3-chloropropyl)triethoxysilane, to introduce a reactive handle (e.g., an amino or chloro group). researchgate.net
Ligand Attachment: The functionalized silica is then reacted with a molecule that can form a covalent bond with the installed handle. To graft the target compound, one could react chloropropyl-functionalized silica first with 4-benzylpyridine and subsequently with 1,3-propanesultone to form the desired sulfopropylpyridinium moiety on the surface.
Applications in Surface Science and Thin Films
The amphiphilic nature of this compound, arising from its hydrophobic benzyl (B1604629) and pyridinium groups and its hydrophilic sulfonate group, makes it a candidate for investigation in surface science. Zwitterionic pyridinium compounds are known to form organized molecular layers at interfaces.
One potential application lies in the formation of Langmuir-Blodgett (LB) films . These are highly ordered monomolecular or multimolecular layers of organic material formed by transferring a floating monolayer from a liquid subphase onto a solid substrate. While direct studies on this compound are not available, other zwitterionic donor-π-acceptor molecules with pyridinium moieties have been successfully used to create LB films. These films can exhibit interesting photochromic and nonlinear optical properties. For spectroscopic studies, incorporating a molecule like this compound into an LB film could allow for detailed investigation of its molecular orientation and intermolecular interactions within a highly controlled environment.
Exploration as Components in Analytical Reagents
Pyridinium salts have found utility in analytical chemistry, for instance, as solubilizers for compounds that are otherwise insoluble in water and in the formation of complexes with dyes for spectrophotometric analysis. The zwitterionic character of this compound could be harnessed in the development of novel analytical reagents.
For example, its structure is reminiscent of solvatochromic dyes, such as pyridinium N-phenolate betaines, which are used to determine the polarity of solvents. The intramolecular charge transfer in these dyes is sensitive to the surrounding solvent environment, resulting in a color change. While there is no specific research confirming this property for this compound, its donor-acceptor characteristics suggest that it could be explored for similar applications.
General Applications as Reagents and Building Blocks in Organic Synthesis
In the realm of organic synthesis, pyridinium salts are versatile reagents. They can act as catalysts, phase-transfer agents, and precursors to other heterocyclic compounds. The benzyl group in this compound is a key feature, as 4-benzylpyridines are important structural motifs.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Redox Potentials
Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, used to investigate the electronic properties of molecules. For compounds similar to 4-Benzyl-1-(3-sulphonatopropyl)pyridinium, DFT calculations are employed to optimize molecular geometry and analyze frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comrsc.org The energy gap between HOMO and LUMO is a critical parameter, providing insights into the molecule's chemical reactivity and kinetic stability. mdpi.com
In related heterocyclic systems, studies have shown that the LUMO is often located on the pyridinium (B92312) ring, indicating its capacity to accept electrons. mdpi.com DFT calculations can also predict spectroscopic data, which can then be compared with experimental results to validate the computed structure. rsc.org Such theoretical studies provide a detailed understanding of the charge distribution and electronic transitions within the molecule.
Table 1: Representative Data from DFT Calculations on Related Heterocyclic Compounds This table is illustrative and shows the type of data generated from DFT studies.
| Calculated Property | Typical Value | Significance |
|---|---|---|
| EHOMO (eV) | -6.5 to -8.0 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO (eV) | -1.5 to -3.0 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) (eV) | 3.5 to 5.5 | Difference between LUMO and HOMO; indicates chemical reactivity and stability. mdpi.com |
| Dipole Moment (Debye) | 5.0 to 15.0 | Measures the polarity of the molecule, influencing solubility and intermolecular interactions. |
Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects
Molecular Dynamics (MD) simulations are used to model the physical movement of atoms and molecules over time, providing a dynamic picture of intermolecular interactions and the influence of the surrounding environment. researchgate.net For a zwitterionic compound like this compound, MD simulations are invaluable for understanding its behavior in solution. These simulations can reveal how solvent molecules, particularly water, arrange themselves around the charged sulphonate and pyridinium groups.
MD studies on similar ionic species have elucidated the nature of hydrogen bonding networks and other non-covalent interactions, such as π-π stacking between aromatic rings. rsc.org Such simulations can quantify the strength and lifetime of these interactions, which govern the compound's solubility, self-assembly, and interaction with other molecules. The effect of different solvents on the compound's conformation and stability can also be systematically investigated. researchgate.net
Monte Carlo Simulations for Supramolecular Aggregation and Exciton (B1674681) Dynamics
Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In the context of this compound, MC methods are particularly useful for studying complex, large-scale phenomena such as supramolecular aggregation. These simulations can predict how individual molecules assemble into larger, ordered structures like dimers, chains, or more complex aggregates. nih.gov
Studies on related pyrazolo[3,4-b]pyridine derivatives have shown that molecules can be linked into chains or dimers through a combination of hydrogen bonds and π-π stacking interactions. nih.gov MC simulations can explore the vast conformational space of these aggregates to determine the most thermodynamically stable arrangements. While specific studies on the exciton dynamics of this compound are not prevalent, MC simulations are also a tool to model the migration of electronic excitations (excitons) through such aggregated structures, which is crucial for applications in organic electronics.
Computational Modeling of Catalytic Mechanisms and Transition States
Pyridinium salts have been identified as effective catalysts in various organic reactions. nih.govnih.gov Computational modeling plays a crucial role in elucidating the mechanisms of these catalytic processes. By calculating the potential energy surface of a reaction, chemists can identify the structures of intermediates and, most importantly, the transition states that connect them.
For reactions involving pyridinium ylides, which can be formed from N-benzyl pyridinium salts, computational studies can model the 1,3-dipolar cycloaddition pathways. rsc.org These models help in understanding the reaction's feasibility, predicting product selectivity, and explaining unexpected outcomes. The energy barriers associated with transition states determine the reaction rate, and modeling these states provides a theoretical foundation for optimizing reaction conditions to improve catalytic efficiency. mdpi.com
Quantitative Structure-Property Relationship (QSPR) for Predicting Compound Behavior
Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the properties of chemicals based on their molecular structure. researchgate.net For classes of compounds like pyridinium-based ionic liquids, QSPR studies have been successfully developed to forecast various physicochemical properties. aalto.fiaalto.fi
These models utilize a set of calculated molecular descriptors that encode structural, electronic, and topological information about the molecule. By establishing a mathematical relationship between these descriptors and an experimentally measured property (like density or vapor pressure), the model can then predict that property for new, untested compounds. aalto.fiaalto.fi This approach is highly efficient for screening large numbers of candidate molecules for specific applications without the need for extensive experimental synthesis and testing. mdpi.com
Table 2: Common Descriptors and Predicted Properties in QSPR Models for Pyridinium Derivatives
| Descriptor Type | Example Descriptors | Predicted Property |
|---|---|---|
| Constitutional | Molecular Weight (MW) | Density, Viscosity |
| Topological | Eccentricity (ECCEN) | Thermodynamic parameters aalto.fi |
| Geometrical (3D) | 3D matrix-based descriptors | Gibbs free energy, Enthalpy of formation researchgate.net |
| Quantum-Chemical | HOMO/LUMO energies | Reactivity, Stability |
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Routes
The future synthesis of 4-Benzyl-1-(3-sulphonatopropyl)pyridinium and related pyridinium (B92312) salts is geared towards greener and more efficient methodologies. Traditional synthesis often involves the quaternization of pyridine (B92270) derivatives with alkyl halides, which can be energy-intensive and may use hazardous solvents. Future research will likely focus on an integrated experimental-computational approach to develop more sustainable synthetic pathways.
Key areas of development include:
Solvent-Free and Alternative Solvent Systems: Research into solvent-free reaction conditions or the use of greener solvents like ionic liquids or water will be crucial. One-pot synthesis methods, which reduce waste and improve efficiency by combining multiple reaction steps, are also a promising avenue.
Catalytic Approaches: The development of catalytic systems, potentially using transition metals or organocatalysts, could lower the energy barrier for the quaternization reaction, leading to milder reaction conditions and higher yields.
Renewable Feedstocks: A long-term goal is the utilization of renewable resources for the synthesis of the pyridine and benzyl (B1604629) precursors, aligning with the principles of a circular economy.
| Synthetic Approach | Description | Potential Advantages |
| Solvent-Free Synthesis | Conducting the reaction in the absence of a solvent, often using solid-phase techniques. | Reduced solvent waste, simplified purification, lower environmental impact. |
| One-Pot Synthesis | Combining multiple synthetic steps into a single reaction vessel. | Increased efficiency, reduced waste, time and resource savings. |
| Catalytic Quaternization | Employing a catalyst to facilitate the N-alkylation of the pyridine ring. | Milder reaction conditions, higher yields, improved selectivity. |
Expansion of Catalytic Applications in Green Chemistry
The inherent structural features of this compound make it a promising candidate for various catalytic applications, particularly within the domain of green chemistry. The pyridinium moiety can act as a phase-transfer catalyst or an organocatalyst, while the zwitterionic nature can influence solubility and catalyst recovery.
Future research is expected to explore its utility in:
Visible-Light Photocatalysis: N-functionalized pyridinium salts are gaining attention as radical precursors in reactions initiated by visible light. This compound could be explored as a photocatalyst or a redox-active component in photoredox catalytic cycles for organic synthesis.
CO2 Fixation: Pyridinium-functionalized materials have shown promise as catalysts for the chemical fixation of carbon dioxide into valuable chemicals like cyclic carbonates. The zwitterionic nature of this compound could be advantageous in designing bifunctional catalysts for CO2 conversion.
Biomass Conversion: As a type of ionic liquid, this compound could be investigated as a solvent or catalyst for the dissolution and conversion of biomass into biofuels and platform chemicals.
Integration into Advanced Functional Material Systems
The unique combination of a charged pyridinium ring and a sulfonate anion within the same molecule (a zwitterion or inner salt) makes this compound an attractive building block for advanced functional materials.
Emerging trends in this area include:
Polymer Chemistry: This compound could be polymerized or grafted onto polymer backbones to create functional materials. Poly(pyridinium salt)s are known to exhibit interesting properties such as lyotropic liquid-crystallinity and light-emission, making them suitable for applications in optoelectronics and sensors.
Metal-Organic Frameworks (MOFs): Pyridinium-functionalized ligands can be incorporated into MOFs to create ionic frameworks with tailored properties for gas sorption, separation, or heterogeneous catalysis.
Proton-Conducting Materials: The presence of both acidic (sulfonate) and basic (pyridinium) moieties suggests potential for proton transport. Materials incorporating this zwitterionic structure could be investigated for applications in fuel cell membranes or other electrochemical devices.
Antibacterial Surfaces: Pyridinium compounds, particularly those with long alkyl chains, are known for their antimicrobial properties. Future work could involve incorporating this compound into materials to create surfaces that resist bacterial growth.
Exploration of New Spectroscopic and Electrochemical Characterization Techniques
A deeper understanding of the structure-property relationships of this compound will be facilitated by the application of advanced characterization techniques.
Future research will likely employ a combination of spectroscopic and electrochemical methods:
Advanced NMR Spectroscopy: Techniques such as pulsed-field gradient NMR could be used to study ion dynamics and diffusion in materials containing this zwitterionic compound.
X-ray Diffraction Studies: Single-crystal X-ray diffraction will be crucial for elucidating the precise three-dimensional structure and understanding the intermolecular interactions, such as hydrogen bonding, that govern its solid-state properties.
Electrochemical Analysis: Cyclic voltammetry and other electrochemical methods can be used to probe its redox properties and evaluate its potential as an electrolyte component in batteries or supercapacitors. Pyridinium ions have been studied for their role in electrochemical CO2 reduction.
Computational Modeling: Density Functional Theory (DFT) calculations can provide insights into the electronic structure, conformational preferences, and reactivity of the molecule, complementing experimental data.
| Technique | Information Gained |
| Pulsed-Field Gradient NMR | Ion mobility and diffusion coefficients. |
| Single-Crystal X-ray Diffraction | Molecular structure and crystal packing. |
| Cyclic Voltammetry | Redox potentials and electrochemical stability. |
| Density Functional Theory (DFT) | Electronic structure and reaction mechanisms. |
Application of Machine Learning and Artificial Intelligence in Compound Design and Property Prediction
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the discovery and optimization of new chemical compounds. For molecules like this compound, these computational tools can accelerate research and development.
Future applications of ML and AI in this context include:
Property Prediction: Deep learning models can be trained on existing chemical data to predict various properties of new compounds, such as solubility, toxicity, and catalytic activity, even before they are synthesized. This can help in the in-silico screening of potential derivatives.
Generative Models: AI can be used to design novel pyridinium-based compounds with desired properties. Generative models can explore the vast chemical space to propose new molecular structures that are optimized for a specific application.
Reaction Optimization: Machine learning algorithms can be employed to optimize reaction conditions for the synthesis of this compound, leading to higher yields and purity with minimal experimental effort.
Structure-Activity Relationship (SAR) Studies: By analyzing large datasets of related compounds, ML can identify the key structural features that govern a particular activity, providing valuable insights for the rational design of new and improved molecules.
The continued exploration of this compound and its analogues, driven by these emerging research trends, holds significant promise for advancements in sustainable chemistry, materials science, and catalysis.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 4-Benzyl-1-(3-sulphonatopropyl)pyridinium to ensure reproducibility?
- Methodological Answer : Use factorial experimental design (e.g., Taguchi or response surface methodology) to systematically vary reaction parameters (temperature, solvent polarity, catalyst loading). Statistical analysis of variance (ANOVA) identifies critical factors affecting yield and purity . For example, sulfonation efficiency may depend on reaction time and pH, requiring iterative optimization.
- Safety Note : Monitor exothermic reactions during sulfonation steps and adhere to protocols for handling pyridinium derivatives (e.g., eye protection, ventilation) .
Q. What characterization techniques are most effective for confirming the structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Compare H and C spectra with computational predictions (DFT-based tools) to validate substituent positions.
- Mass Spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns using high-resolution MS.
- FT-IR : Identify sulfonate (-SO) stretching vibrations at ~1030–1230 cm .
- Data Table :
| Technique | Key Peaks/Features | Purpose |
|---|---|---|
| H NMR | δ 8.5–9.0 (pyridinium H), δ 4.5–5.0 (benzyl CH) | Confirm aromatic and aliphatic protons |
| HRMS | [M]+ m/z = calculated molecular mass | Verify molecular formula |
Q. How should researchers address contradictory solubility data for this compound in aqueous vs. organic solvents?
- Methodological Answer : Conduct phase-solubility studies under controlled conditions (pH, ionic strength). Use Hansen solubility parameters (HSPs) to model solvent compatibility. For instance, the sulfonate group enhances aqueous solubility, but hydrophobic benzyl groups may cause aggregation in polar solvents. Dynamic light scattering (DLS) can detect micelle formation .
Advanced Research Questions
Q. What computational strategies can predict the reactivity of this compound in catalytic systems?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) : Simulate interactions with catalytic surfaces (e.g., Au nanoparticles) to evaluate adsorption energetics .
- Example Finding : Pyridinium’s positive charge may enhance binding to negatively charged catalysts, but steric hindrance from the benzyl group could limit accessibility.
Q. How does the compound’s stability vary under electrochemical conditions, and what degradation pathways are plausible?
- Methodological Answer : Perform cyclic voltammetry (CV) to identify redox potentials and stability windows. Couple with HPLC-MS to detect degradation byproducts (e.g., desulfonation or benzyl cleavage). Accelerated aging studies (elevated temperature/pH) can model long-term stability .
Q. What experimental designs are optimal for studying the compound’s role in membrane separation technologies?
- Methodological Answer : Design a fractional factorial experiment to test variables like membrane pore size, pressure, and ionic strength. Measure flux and selectivity using UV-Vis or conductivity probes. Cross-reference with CRDC subclass RDF2050104 (membrane technologies) for standardized protocols .
Contradiction Resolution & Best Practices
- Toxicological Data Gaps : While no acute toxicity is reported for structurally similar pyridinium derivatives, assume precautionary measures (e.g., glovebox use for prolonged handling) due to limited toxicological studies .
- Data Reproducibility : Replicate experiments under ISO/IEC 17025-accredited lab conditions to minimize batch-to-batch variability. Document all parameters (e.g., humidity, stirring rate) in metadata .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
